Diamthazole

概要

準備方法

ジマゾールの合成は、特定の条件下で、2-アミノベンゼンチオールとアルデヒドまたはケトンを反応させることで行われます。 一般的な方法の1つには、2-アミノベンゼンチオールとアルデヒドまたはケトンを縮合させ、続いて環化させてベンゾチアゾール環を形成することが含まれます . 工業的な製造方法は、有機溶媒を使用し、制御された加熱および冷却プロセスによって化合物を結晶化させることを含む場合があります .

化学反応の分析

ジマゾールは、次のようなさまざまな化学反応を起こします。

酸化: ジマゾールは酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、ジマゾールを対応するアミン誘導体に変換することができます。

科学研究の応用

ジマゾールは、その抗真菌作用が研究されており、真菌感染症の治療における可能性を示しています。 また、特に耐性菌株に対する抗菌活性も検討されています . 医薬品化学では、ジマゾールを含むベンゾチアゾール誘導体は、抗がん剤、抗炎症剤、神経保護剤としての可能性について研究されています .

科学的研究の応用

Pharmacological Applications

Diamthazole was primarily utilized for its antifungal properties. It demonstrated efficacy against various fungal strains, particularly dermatophytes. The following table summarizes its pharmacological applications:

| Application | Description | Efficacy |

|---|---|---|

| Antifungal Treatment | Used for tinea pedis and other superficial fungal infections | Effective against Trichophyton species |

| Topical Formulation | Administered as a topical cream at a concentration of 5% | Applied three times daily |

Case Studies and Research Findings

- Clinical Trials : Early clinical trials indicated that this compound was effective in inhibiting the growth of Trichophyton purpureum. In vitro studies showed that a concentration of 1 µg/ml in sugar-containing media led to 50% growth inhibition, while only 0.25 µg/ml was needed in sugar-free media .

- Adverse Reactions : The compound was linked to serious neuropsychiatric side effects, including convulsions in patients receiving topical treatment . This led to its withdrawal from the market despite its antifungal efficacy.

- Comparative Studies : Research comparing this compound with other antifungal agents like miconazole revealed that while this compound had comparable efficacy against certain dermatophytes, it was less effective against Candida albicans, which limited its clinical applicability .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has been extensive. Modifications to its chemical structure have been explored to enhance its antifungal activity while minimizing adverse effects. Key findings include:

作用機序

ジマゾールの作用機序には、真菌細胞膜合成の阻害が関与しています。それは、ランオステロールからエルゴステロールへの変換に重要な酵素であるランオステロール14α-デメチラーゼを標的としています。これは真菌細胞膜の必須成分です。 この酵素を阻害することにより、ジマゾールは真菌細胞膜の完全性を破壊し、細胞死につながります .

類似の化合物との比較

ジマゾールは、その特定の抗真菌活性により、ベンゾチアゾール誘導体のなかでユニークです。類似の化合物には次のようなものがあります。

クロトリマゾール: ランオステロール14α-デメチラーゼも標的とする別の抗真菌薬です。

ミコナゾール: 作用機序が似ていますが、化学構造が異なる抗真菌薬です。

ジマゾールのユニークさは、その特異的な構造と、市場から撤退した特定の神経精神反応にあります。

類似化合物との比較

Dimazole is unique among benzothiazole derivatives due to its specific antifungal activity. Similar compounds include:

Clotrimazole: Another antifungal agent that also targets lanosterol 14α-demethylase.

Miconazole: An antifungal compound with a similar mechanism of action but different chemical structure.

Ketoconazole: A widely used antifungal agent with broader spectrum activity compared to dimazole

Dimazole’s uniqueness lies in its specific structure and the particular neuropsychiatric reactions that led to its withdrawal from the market.

生物活性

Diamthazole, also known as Dimazole, is an antifungal compound that falls under the class of benzothiazoles. It was initially developed for therapeutic use but was withdrawn from the market in France in 1972 due to associated neuropsychiatric reactions. Despite its withdrawal, research into its biological activity continues, revealing insights into its mechanisms and potential applications.

- Chemical Formula : C₁₅H₂₃N₃OS

- Molecular Weight : 293.43 g/mol

- Structure : this compound features a benzene ring fused to a thiazole ring, characteristic of benzothiazole compounds.

Biological Activity

This compound exhibits significant antifungal properties, primarily targeting dermatophytes and other fungal pathogens. Its mechanism of action involves disrupting fungal cell wall synthesis and function, leading to cell lysis and death.

This compound acts by inhibiting key enzymes involved in the biosynthesis of fungal cell walls. This disruption is critical for the survival of fungi, making it an effective antifungal agent. The specific pathways affected include:

- Chitin synthesis inhibition : this compound interferes with the synthesis of chitin, a vital component of fungal cell walls.

- Membrane integrity disruption : The compound may also affect the integrity of fungal membranes, leading to increased permeability and cell death.

Research Findings

- Antifungal Efficacy : In vitro studies have demonstrated that this compound is effective against various strains of dermatophytes such as Trichophyton and Microsporum species. A study indicated that this compound showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL against these pathogens .

- Neuropsychiatric Reactions : The withdrawal of this compound was primarily due to reports of neuropsychiatric side effects, including confusion and hallucinations in some patients. These adverse reactions were significant enough to warrant its removal from the market .

-

Case Studies : Several case studies have documented the effects of this compound in clinical settings:

- A case study published in 1958 highlighted its effectiveness against dermatophyte infections but also noted instances of side effects .

- In a retrospective analysis, patients treated with this compound for fungal infections exhibited varying degrees of neurotoxicity, prompting further investigation into safer alternatives .

Comparative Efficacy

| Compound | MIC (µg/mL) | Target Organisms | Side Effects |

|---|---|---|---|

| This compound | 0.5 - 4 | Trichophyton, Microsporum | Neuropsychiatric reactions |

| Fluconazole | 0.1 - 8 | Candida, Cryptococcus | Nausea, headache |

| Itraconazole | 0.03 - 4 | Aspergillus, Candida | Liver toxicity |

特性

IUPAC Name |

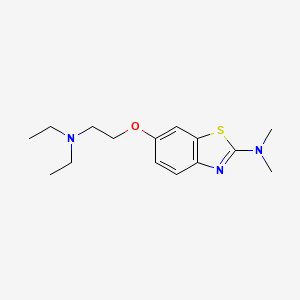

6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMYEOIMVYADRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-96-9 (di-hydrochloride) | |

| Record name | Dimazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046182 | |

| Record name | Diamthazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-27-2, 7162-33-6 | |

| Record name | Diamthazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 6-(2-diethyl-aminoethoxy)-2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diamthazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMTHAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL01R8ZV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。